molecular formula C12H20N4 B12984035 5-(2,4,5-Trimethylpiperazin-1-yl)pyridin-2-amine

5-(2,4,5-Trimethylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B12984035
M. Wt: 220.31 g/mol
InChI Key: CXXRVEHULLUXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4,5-Trimethylpiperazin-1-yl)pyridin-2-amine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an amine group and a piperazine ring substituted with three methyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,5-Trimethylpiperazin-1-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 2,4,5-trimethylpiperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-Trimethylpiperazin-1-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group or the piperazine ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

5-(2,4,5-Trimethylpiperazin-1-yl)pyridin-2-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a ligand in the study of receptor-ligand interactions.

    Medicine: As a potential therapeutic agent in the treatment of certain diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trimethylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
  • 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine

Uniqueness

5-(2,4,5-Trimethylpiperazin-1-yl)pyridin-2-amine is unique due to the presence of three methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and can lead to different pharmacological properties.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

5-(2,4,5-trimethylpiperazin-1-yl)pyridin-2-amine

InChI

InChI=1S/C12H20N4/c1-9-8-16(10(2)7-15(9)3)11-4-5-12(13)14-6-11/h4-6,9-10H,7-8H2,1-3H3,(H2,13,14)

InChI Key

CXXRVEHULLUXQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1C2=CN=C(C=C2)N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.